Regioisomeric Substitution Pattern: 2-Br/6-F vs 4-Br/2-F – Divergent Biological Target Engagement
The 4‑Br/2‑F regioisomer 2-(4-bromo-2-fluorophenyl)ethanamine (CAS 325163-35-7) has been explicitly characterised as a competitive prostate‑specific membrane antigen (PSMA) binding agent that reduces non‑target organ uptake of radiolabelled PSMA inhibitors . In contrast, the target 2‑Br/6‑F isomer lacks this reported PSMA affinity, indicating that the halogen positions dictate target engagement. For programs seeking PSMA‑directed tools, the 4‑Br/2‑F isomer is the required building block, while the 2‑Br/6‑F isomer provides a structurally matched negative control or a scaffold for orthogonal target families where the 2,6‑substitution pattern is preferred.
| Evidence Dimension | PSMA binding activity (competitive binding agent classification) |
|---|---|
| Target Compound Data | No PSMA binding reported |
| Comparator Or Baseline | 2-(4-Bromo-2-fluorophenyl)ethanamine: competitive PSMA binding agent (CAS 325163-35-7) |
| Quantified Difference | Qualitative – presence vs absence of PSMA binding activity; regioisomeric substitution switch ablates target engagement |
| Conditions | Radiolabelled PSMA inhibitor uptake assays (literature annotation on supplier technical datasheet) |
Why This Matters
Procuring the wrong regioisomer for a PSMA‑targeted program will yield a false‑negative result, wasting synthesis and screening resources.
